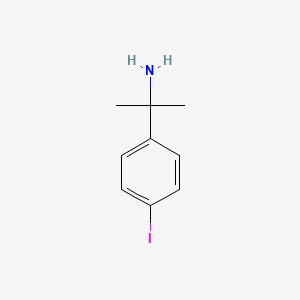
2-(4-Iodophenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a propan-2-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)propan-2-amine typically involves the iodination of a precursor compound, such as phenylpropan-2-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent like iodic acid or iodine monochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of deiodinated amines.
Substitution: Formation of azido or thiolated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Iodophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various substituted amphetamines and other organic compounds.
Biology: Employed in the study of neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of fluorescent probes for imaging applications
Mecanismo De Acción
The mechanism of action of 2-(4-Iodophenyl)propan-2-amine involves its interaction with serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. It acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various physiological effects, including alterations in mood, perception, and cognition .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): A closely related compound with similar structural features and pharmacological properties.
4-Bromo-2,5-dimethoxyphenethylamine: Another substituted amphetamine with comparable effects on serotonin receptors
Uniqueness
2-(4-Iodophenyl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its iodine atom enhances its binding affinity and selectivity for certain serotonin receptor subtypes, making it a valuable tool in neuroscience research .
Propiedades
Fórmula molecular |
C9H12IN |
|---|---|
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
2-(4-iodophenyl)propan-2-amine |
InChI |
InChI=1S/C9H12IN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 |
Clave InChI |
SUVILVWDBQTVDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


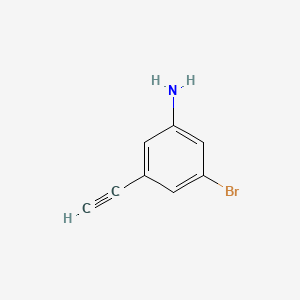
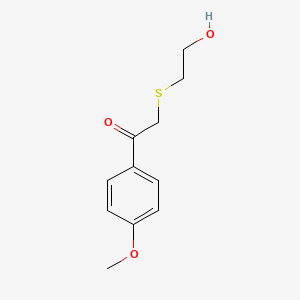

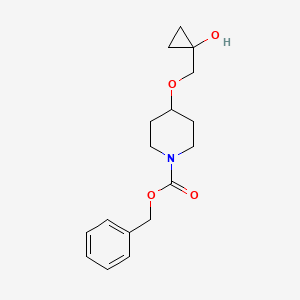
![methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride](/img/structure/B13488408.png)

![6-chloro-N-[4-(3-fluoro-5-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13488412.png)
![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)carbamate](/img/structure/B13488418.png)
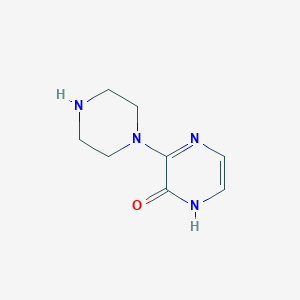
![(2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13488420.png)
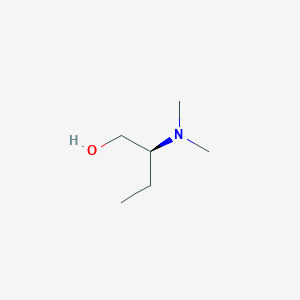
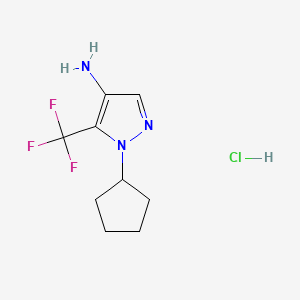
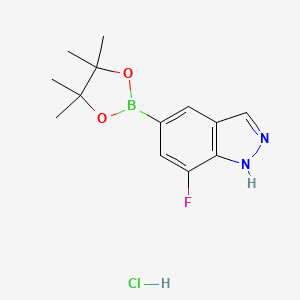
![N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13488455.png)
